N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine
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Overview
Description
N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects and are often used as scaffolds in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine typically involves a multi-step process. One common method includes the reaction of 1,3,5-trimethyl-1H-pyrazol-4-amine with a suitable alkylating agent under controlled conditions . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methyl or propyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antileishmanial and antimalarial activities.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine can be compared with other pyrazole derivatives such as:
N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine: Similar in structure but with different alkyl groups.
1,3,5-Trimethyl-2,4,6-trioxohexahydrotriazine: Another pyrazole derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-8-10(6-5-7-11-3)9(2)13(4)12-8/h11H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEQQDLYLMQKHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCCNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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